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Introduction and Background

Ischemic stroke (IS), resulting from the abrupt occlusion of cerebral arteries, remains a leading cause of
global mortality and chronic disability [1]. A critical factor exacerbating the initial injury is the secondary
neuroinflammatory response, driven largely by the activation of the brain's resident immune cells, microglia
[1]. Bruton's tyrosine kinase (BTK), a key regulator of innate immune signaling, has been identified as a
promising therapeutic target due to its role in microglial activation [2]. Evebrutinib is a third-generation
BTK inhibitor distinguished by its high selectivity, favorable safety profile, and an important ability to cross
the blood-brain barrier (BBB) [1] [3]. These properties make it a strong candidate for modulating detrimental
neuroimmune responses in the central nervous system (CNS). Recent investigations have elucidated that its
neuroprotective effects in cerebral ischemia are mechanistically linked to the inhibition of the
TLR4/Myd88/NF-kB signaling pathway, thereby shifting microglia from a pro-inflammatory (M1) to an
anti-inflammatory (M2) state [1]. These application notes consolidate the experimental protocols and

findings from this research to facilitate further investigation and drug development efforts.
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Key Experimental Findings and Data Summary

The efficacy of Evobrutinib was evaluated using a mouse model of ischemic stroke and in vitro assays with

primary microglia. The core quantitative findings are summarized below.

Table 1: Summary of Key In Vivo Efficacy Data for Evobrutinib in a Mouse MCAO Model

Experimental Metric

Model/Group

Key Finding

Significance | p-value

Infarct Volume

Neurological
Function

Microglial
Polarization (Flow
Cytometry)

MCAO + Vehicle

MCAO +
Evobrutinib (10

mg/kg)

MCAO + Vehicle

MCAO +
Evobrutinib (10

mg/kg)

MCAO + Vehicle

MCAO +
Evobrutinib (10

mg/kg)

Large, well-defined
infarct area

Significant reduction in
infarct volume

Severe neurological
deficits (High Longa
score)

Significant recovery of
neurological function

High proportion of M1
phenotype; Low M2

Decreased M1
phenotype; Increased
M2 phenotype

Table 2: Summary of Key In Vitro Mechanistic Data for Evobrutinib

p < 0.01 vs. Vehicle [1]

p < 0.05 vs. Vehicle [1]

p < 0.05 for M1 decrease;
p < 0.05 for M2 increase

[1]
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Significance | p-

Experimental Metric Model/Group Key Finding
value
BTK/pBTK Microglia under Upregulated expression of BTK
Expression OGD and pBTK
OGD + Downregulated BTK and pBTK p <0.05vs. OGD
Evobrutinib expression [1]
Pro-inflammatory OGD + Vehicle High secretion of TNF-a, IL-1j3,
Cytokines IL-6
OGD + Curtailed secretion of pro- p <0.05vs. OGD
Evobrutinib inflammatory factors Vehicle [1]
TLR4/MyD88I/NF-kB OGD + Vehicle Upregulated protein levels of
Pathway TLR4, MyD88, NF-kB
OGD + Attenuated pathway upregulation; p <0.05 vs. OGD
Evobrutinib Enhanced by TAK242 Vehicle [1]

Detailed Experimental Protocols

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Mouse Model
and Treatment

This protocol outlines the procedure for inducing focal cerebral ischemia and administering Evebrutinib [1].

¢ Animal Model: Male C57BL/6 mice (8-10 weeks old, 20-22 g).
¢ Anesthesia: Intraperitoneal injection of 2% sodium pentobarbital.
e MCAO Surgery:
o Perform a midline neck incision and bluntly dissect muscle groups to expose the right common
carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
o Ligate the ECA and make a small incision.
o Introduce a silicone-coated filament (e.g., MSMC21B120PK50, RWD) via the ECA into the ICA,
advancing it to occlude the middle cerebral artery.
o Maintain body temperature at ~36°C throughout the procedure.
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¢ Inclusion/Exclusion Criteria: Include mice with a Longa neurological score of 3-4 post-surgery.
Exclude animals with subarachnoid or basilar artery hemorrhage.
e Pharmacological Intervention:
o Compound: Evobrutinib (commercially available from GLPBIO, USA).
o Administration: Oral gavage (per 0s).
o Dosage: 10 mg/kg.
o Regimen: Administer once daily for three consecutive days, starting immediately after MCAO
surgery. Maintain a consistent daily administration time.
e Outcome Assessment:
o Infarct Volume: Assess via 2,3,5-Triphenyltetrazolium chloride (TTC) staining 72 hours post-
MCAO.
o Neurological Function: Use the Longa score system and other behavioral tests (e.g., beam
walking, adhesive removal test) at 24, 48, and 72 hours.
o Pathology & Immunology: Harvest brain tissue for histopathology, flow cytometry (for
microglial polarization), and protein analysis.

In Vitro: Primary Microglia Culture and Oxygen-Glucose
Deprivation (OGD) Model

This protocol describes the isolation of primary microglia and the OGD model to simulate ischemia-like

conditions [1].

¢ Primary Microglia Isolation:
o Use neonatal mice (within 48 hours of birth) from C57BL/6 colonies.
o Isolate mixed glial cells from cerebral cortices.
o Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal
Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
o Maintain cultures in a humidified incubator at 37°C with 5% CO..
o After 10-14 days, isolate microglia by shaking the flasks at 180 rpm for 2 hours. Seed the
harvested microglia for experiments.
¢ Oxygen-Glucose Deprivation (OGD):
o Replace the standard culture medium with a deoxygenated, glucose-free buffer solution.
o Transfer the culture plates to a hypoxic chamber with a controlled atmosphere (e.g., 1% Oz, 5%
COz2, 94% N2).
o Incubate for a defined period (e.g., 2-4 hours) to simulate ischemic conditions.
o Terminate OGD by replacing the OGD medium with normal, high-glucose medium and returning
the cells to a normoxic incubator (37°C, 5% COz2, 21% O2).
e Pharmacological Treatment:
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o Evobrutinib Treatment: Apply Evobrutinib at a predetermined concentration (e.g., 1 pM)
during the OGD period and/or the subsequent recovery phase.

o Pathway Inhibition: For enhanced mechanistic studies, co-administer Evobrutinib with
TAK?242 (a specific TLR4 pathway inhibitor).

e Downstream Analysis:

o Protein Expression: Use Western Blot to analyze levels of BTK, pBTK, TLR4, MyD88, and
NF-kB.

o Gene Expression: Perform gPCR to measure mRNA levels of M1 (iNOS, TNF-q, IL-13) and
M2 (Argl, IL-10) markers.

o Cytokine Secretion: Use ELISA to quantify the secretion of pro-inflammatory cytokines like
TNF-a and IL-1f in the culture supernatant.

Signaling Pathway and Experimental Workflow
Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of

action and the key experimental workflow.

Diagram 1: Evobrutinib Inhibits Neuroinflammation via TLR4 Pathway This diagram illustrates how
Evobrutinib modulates microglial polarization by targeting the TLR4/Myd88/NF-«kB signaling pathway, a

key mechanism identified in the research [1].
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Diagram 2: Experimental Workflow for In Vivo & In Vitro Studies This diagram summarizes the
integrated experimental workflow used to validate Evebrutinib's efficacy, from animal models and cellular

assays to mechanistic analysis [1].
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Discussion and Conclusion

The data obtained from these protocols demonstrates that Evebrutinib is a potent neuroprotective agent in
experimental ischemic stroke. Its efficacy is attributed to two key properties: its ability to cross the BBB and
its high specificity for BTK [1] [3]. By inhibiting BTK in microglia, Evobrutinib effectively suppresses the
pro-inflammatory TLR4/Myd88/NF-kB axis. This disruption leads to a reduction in M1 microglial activation
and a concurrent promotion of the beneficial M2 phenotype, resulting in attenuated neuroinflammation,

reduced infarct volume, and significantly improved functional recovery [1].

For researchers, these findings suggest that Evobrutinib represents a promising therapeutic strategy,
particularly because it targets the peak neuroinflammatory phase (24-72 hours post-stroke), a window that is
more clinically feasible than the very narrow time frame for thrombolysis [1]. The detailed protocols
provided here can be adapted for further preclinical investigations, including dose-ranging studies,
combination therapies with recanalization techniques, and applications in other neuroinflammatory or
neurodegenerative conditions where BTK and microglial activation play a role, such as Alzheimer's disease

and multiple sclerosis [2] [3].
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To cite this document: Smolecule. [Evobrutinib: Application Notes & Protocols for Targeting
Neuroinflammation in Ischemic Stroke]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b527651#evobrutinib-tlr4-myd88-nf-b-pathway-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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